molecular formula C18H11BrN2O2 B1224100 TCS PIM-1 1

TCS PIM-1 1

Cat. No.: B1224100
M. Wt: 367.2 g/mol
InChI Key: SVSYJTYGPLVUOZ-UHFFFAOYSA-N
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Description

TCS PIM-1 1: SC 204330 ) is a potent inhibitor of the Pim-1 kinase . This enzyme plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation. By selectively targeting Pim-1, this compound has garnered attention for its potential therapeutic applications .

Preparation Methods

Synthetic Routes:: TCS PIM-1 1 features a substituted pyridone scaffold. It binds convincingly within the ATP-binding site of Pim-1, suggesting an ATP-competitive inhibitory mechanism . Notably, it lacks in vitro inhibitory activity toward related serine/threonine kinases Pim-2 and MEK1/MEK2 .

Industrial Production:: While specific industrial production methods are not widely documented, researchers have used this compound as a starting point for structure-activity relationship (SAR) studies. Its co-crystallization with Pim-1 protein has provided valuable insights for drug development .

Chemical Reactions Analysis

TCS PIM-1 1’s chemical behavior involves interactions with various reagents and conditions. Although detailed reaction pathways are scarce, its selectivity over Pim-2 and MEK1/MEK2 highlights its unique profile. Further exploration of similar compounds may yield improved yet selective Pim-1 inhibitors .

Scientific Research Applications

Chemistry::

    Drug Discovery: TCS PIM-1 1 serves as a lead compound for designing novel Pim-1 inhibitors.

    Medicinal Chemistry: Researchers explore its derivatives for enhanced efficacy and safety.

Biology::

    Cell Signaling: Investigating Pim-1’s role in cellular pathways.

    Cancer Research: Targeting Pim-1 for cancer therapy.

Medicine::

    Potential Therapeutic Agent: Assessing its impact on disease models.

Industry::

    Pharmaceuticals: this compound may contribute to drug development pipelines.

Mechanism of Action

TCS PIM-1 1’s primary mechanism involves inhibiting Pim-1 kinase activity. By disrupting Pim-1-mediated signaling pathways, it affects cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

While TCS PIM-1 1 stands out for its selectivity, other Pim-1 inhibitors exist. Notable examples include Pimozide and AZD1208 .

Properties

IUPAC Name

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSYJTYGPLVUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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